molecular formula C16H13FN2O4 B12021300 (4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid CAS No. 765910-13-2

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid

Katalognummer: B12021300
CAS-Nummer: 765910-13-2
Molekulargewicht: 316.28 g/mol
InChI-Schlüssel: IXKONPXKAKJQFQ-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid is a synthetic organic compound with the molecular formula C16H13FN2O4 It is characterized by the presence of a fluorobenzoyl group, a carbohydrazonoyl group, and a phenoxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorobenzoyl hydrazide. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and fluorobenzoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbohydrazonoyl group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid
  • (4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid
  • (4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenoxy)acetic acid

Uniqueness

(4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to the presence of the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

765910-13-2

Molekularformel

C16H13FN2O4

Molekulargewicht

316.28 g/mol

IUPAC-Name

2-[4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H13FN2O4/c17-14-4-2-1-3-13(14)16(22)19-18-9-11-5-7-12(8-6-11)23-10-15(20)21/h1-9H,10H2,(H,19,22)(H,20,21)/b18-9+

InChI-Schlüssel

IXKONPXKAKJQFQ-GIJQJNRQSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O)F

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.